REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[O:5][N:4]=1.[CH2:14]([O:16][P:17]([O:21]CC)[O:18][CH2:19][CH3:20])[CH3:15]>>[CH2:14]([O:16][P:17]([CH2:2][C:3]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[O:5][N:4]=1)([O:18][CH2:19][CH3:20])=[O:21])[CH3:15]
|
Name
|
|
Quantity
|
2.07 g
|
Type
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reactant
|
Smiles
|
ClCC1=NOC(=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
1.72 mL
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Type
|
reactant
|
Smiles
|
C(C)OP(OCC)OCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
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2 h
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Type
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DISTILLATION
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Details
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the mixture distilled under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(=O)(OCC)CC1=NOC(=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.27 mmol | |
AMOUNT: MASS | 1.85 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |